molecular formula C10H7BrFNO B2631138 (6-Bromo-8-fluoro-3-quinolyl)methanol CAS No. 2306262-04-2

(6-Bromo-8-fluoro-3-quinolyl)methanol

Cat. No.: B2631138
CAS No.: 2306262-04-2
M. Wt: 256.074
InChI Key: KUHACVFPLLNEQL-UHFFFAOYSA-N
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Description

(6-Bromo-8-fluoro-3-quinolyl)methanol: is a chemical compound with the molecular formula C10H7BrFNO and a molar mass of 256.07 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution patterns on the quinoline ring .

Industrial Production Methods: Industrial production methods for (6-Bromo-8-fluoro-3-quinolyl)methanol are not widely documented. the process would likely involve large-scale chemical synthesis techniques, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: (6-Bromo-8-fluoro-3-quinolyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline ketones, while reduction could produce dehalogenated quinoline derivatives .

Scientific Research Applications

Chemistry: In chemistry, (6-Bromo-8-fluoro-3-quinolyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique substitution pattern makes it a valuable intermediate in the development of new compounds .

Biology: In biological research, this compound can be used to study the effects of halogenated quinoline derivatives on various biological systems. It may serve as a probe to investigate the interactions between quinoline derivatives and biological targets .

Medicine: Its structure suggests it could be a candidate for the development of new therapeutic agents, particularly those targeting diseases involving quinoline-sensitive pathways .

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications requiring specific chemical functionalities .

Mechanism of Action

The mechanism of action of (6-Bromo-8-fluoro-3-quinolyl)methanol involves its interaction with molecular targets in biological systems. The bromine and fluorine atoms, along with the quinoline core, contribute to its binding affinity and specificity for certain enzymes or receptors. The hydroxyl group may also play a role in hydrogen bonding interactions, further influencing its activity .

Comparison with Similar Compounds

  • 6-Bromo-3-quinolylmethanol
  • 8-Fluoro-3-quinolylmethanol
  • 6-Bromo-8-fluoroquinoline

Comparison: Compared to these similar compounds, (6-Bromo-8-fluoro-3-quinolyl)methanol is unique due to the presence of both bromine and fluorine atoms on the quinoline ring. This dual substitution pattern can significantly influence its chemical reactivity and biological activity, making it distinct from compounds with only one halogen substituent .

Properties

IUPAC Name

(6-bromo-8-fluoroquinolin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO/c11-8-2-7-1-6(5-14)4-13-10(7)9(12)3-8/h1-4,14H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHACVFPLLNEQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C=NC2=C(C=C1Br)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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